![molecular formula C12H20N2O B13074138 (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H20N2O. This compound is characterized by the presence of a cyclopropylmethyl group, a dimethylamino group, and a furan ring. It is primarily used in research settings and has various applications in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine: Lacks the furan ring, making it less versatile in certain reactions.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a hydroxyl group and an ether linkage, offering different reactivity and applications.
Uniqueness
(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
N'-(cyclopropylmethyl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2O/c1-14(2)11(12-4-3-7-15-12)9-13-8-10-5-6-10/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Clave InChI |
UPQAOTRHQIXJMD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CNCC1CC1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



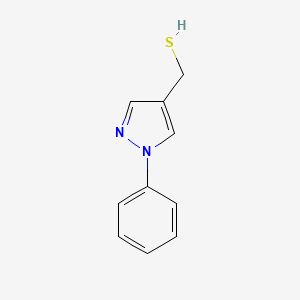
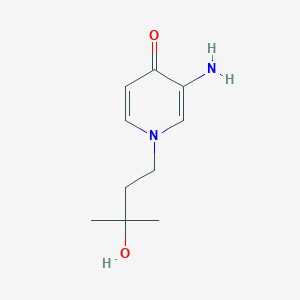

![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
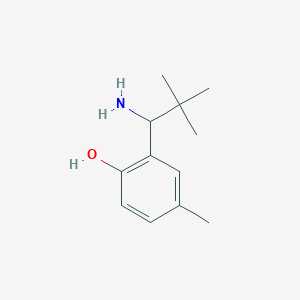
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)


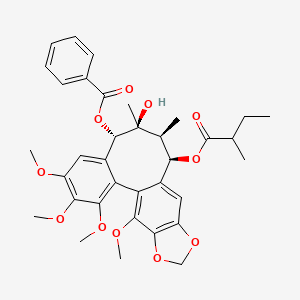
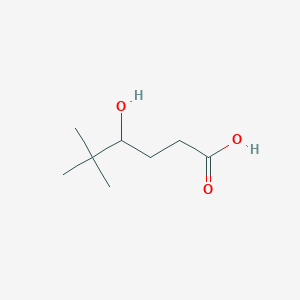

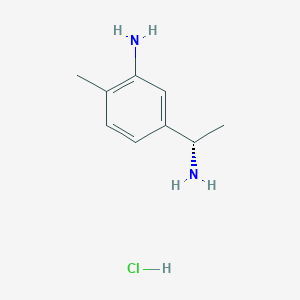
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
